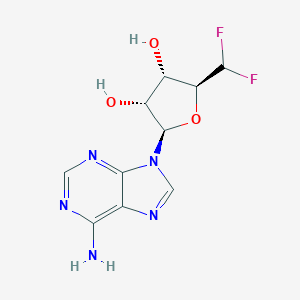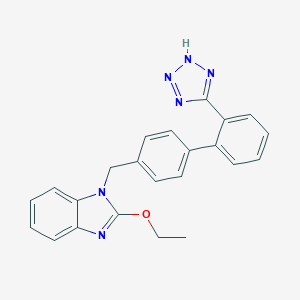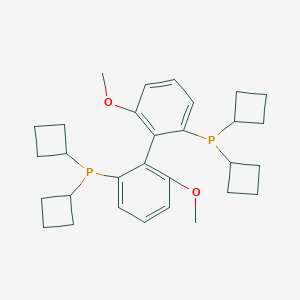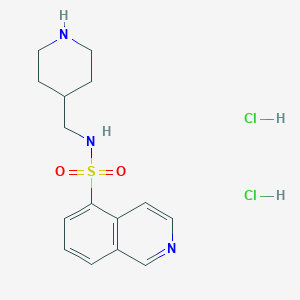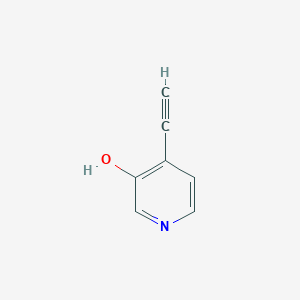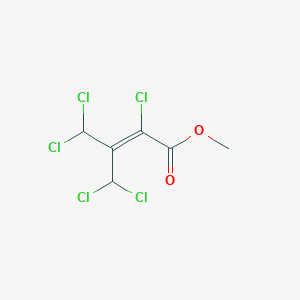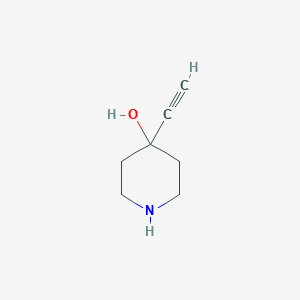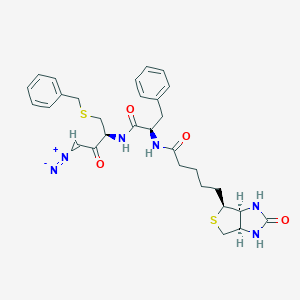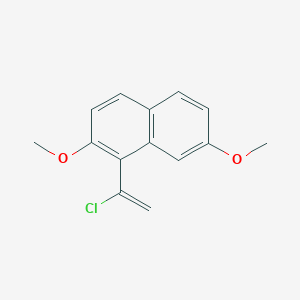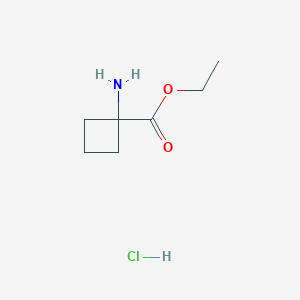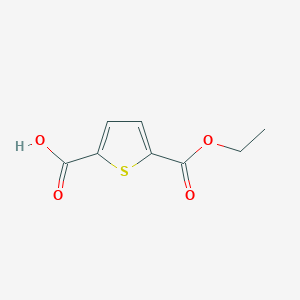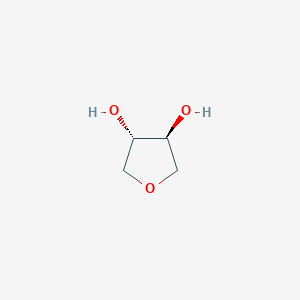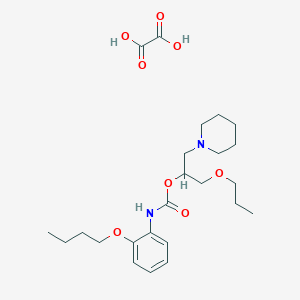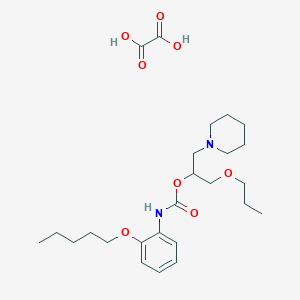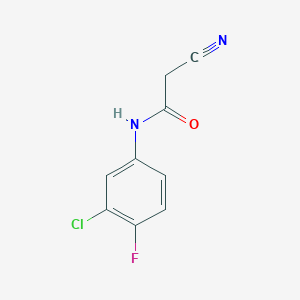
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a chemical compound that is part of a broader class of cyanoacetamide derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as antitumor agents. The presence of both chloro and fluoro substituents on the phenyl ring of this compound suggests that it may have unique electronic properties that could influence its biological activity.
Synthesis Analysis
The synthesis of related cyanoacetamide derivatives typically involves the reaction of a suitable amine with cyanoacetate or its derivatives. For instance, the synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, followed by the synthesis of various heterocyclic derivatives through regioselective attacks and cyclization processes . Although the specific synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing 3-chloro-4-fluoroaniline as the starting amine.
Molecular Structure Analysis
The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety. The crystal structure of a related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, reveals a half-chair conformation for the cyclohexene ring and a planar thiophene ring . For N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, we can infer that the presence of electronegative substituents on the phenyl ring would affect the electron distribution and potentially the conformation of the molecule.
Chemical Reactions Analysis
Cyanoacetamide derivatives are versatile intermediates that can undergo various chemical reactions. They can participate in dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diversity of heterocyclic products . The specific reactivity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide would depend on the nature of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetamide derivatives are influenced by their functional groups. The presence of cyano and acetamide groups typically confers polar character to these compounds, which can affect their solubility and reactivity. The substituted phenyl ring, with chloro and fluoro groups, would contribute to the compound's lipophilicity and could impact its interaction with biological targets. The exact properties of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide would need to be determined experimentally through techniques such as elemental analysis, IR, NMR, and X-ray diffraction, as demonstrated for other related compounds .
Applications De Recherche Scientifique
Metabolic Studies
- Metabolism in Animals : The metabolism of 3-chloro-4-fluoroaniline, a related compound, was studied in dogs and rats, revealing the presence of various metabolites, including N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide (Baldwin & Hutson, 1980). This highlights its potential for similar metabolism studies in related chemical compounds.
Antimicrobial Research
- Synthesis for Antimicrobial Applications : Studies focused on synthesizing novel heterocyclic compounds, including N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, have demonstrated potential antimicrobial properties (Darwish et al., 2014).
- Anti-Inflammatory Activity : Research involving the synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide derivatives showed significant anti-inflammatory activities, which is valuable for developing new pharmaceuticals (Sunder & Maleraju, 2013).
Herbicide and Pesticide Development
- Herbicide Analysis : The compound has been studied in the context of analyzing herbicides like dimethenamid and flufenacet in natural water, indicating its relevance in environmental monitoring (Zimmerman et al., 2002).
- Potential Pesticides : X-ray powder diffraction studies of derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, suggest potential applications in pesticide development (Olszewska et al., 2008).
Chemical Synthesis and Characterization
- Chemical Structure Analysis : The compound has been used in studies involving conformational stability and stereochemical behavior in related acetamides, contributing to a deeper understanding of chemical structures and interactions (Pedersoli et al., 2008).
Pharmaceutical Research
- Antiplasmodial Properties : Research into the synthesis and evaluation of acetamide derivatives, including compounds related to N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, has shown potential for in vitro antiplasmodial properties, useful in malaria treatment (Mphahlele et al., 2017).
Materials Science
- Epoxy Resin Curing : Cyanoacetamides, a class to which N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide belongs, have been investigated as curing agents for epoxy resins, indicating its relevance in materials science and engineering (Renner et al., 1988).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-7-5-6(1-2-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXNYGEOLWCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353254 | |
| Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |
CAS RN |
219529-31-4 | |
| Record name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



